![molecular formula C9H11N5O2S B1350588 Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90559-98-1](/img/structure/B1350588.png)

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

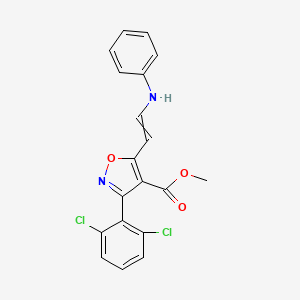

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (7-AMTPC) is a novel synthetic compound with a wide range of applications in the field of biochemistry and physiology. Its structure contains a pyrimidine ring, a thioether group, and an amine group, all of which are important for its biological activity. It has been found to have a wide range of biological activities, including the inhibition of enzymes and other proteins, as well as the activation of certain pathways. 7-AMTPC has been studied extensively in both in vitro and in vivo studies, and is known to have a variety of effects on the body.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Compounds containing the 1,2,4-triazole moiety, similar to ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown significant promise in the development of new antibacterial agents. Triazole derivatives are potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The antibacterial activity of these compounds against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), highlights their potential in addressing the growing problem of antibiotic resistance. The dual or multiple antibacterial mechanisms of action offered by triazole-containing hybrids underscore their significance in the development of broad-spectrum antibacterial therapies (Li & Zhang, 2021).

Sensing and Optical Applications

Pyrimidine derivatives, closely related to the triazolopyrimidines, serve as exquisite materials for the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in sensing applications but also possess a range of biological and medicinal uses. Their versatility and functional adaptability make them suitable candidates for designing novel sensing probes, highlighting their importance beyond just pharmaceutical applications (Jindal & Kaur, 2021).

Agricultural and Pharmaceutical Applications

The use of amino-1,2,4-triazoles, akin to the compound , spans across various industries including agriculture and pharmaceuticals. These compounds form the backbone for the synthesis of a myriad of products such as agricultural chemicals, pharmaceutical drugs, dyes, and anti-corrosion additives. The production of plant protection products based on these substances, including insecticides and fungicides, showcases their utility in agriculture. Similarly, their role in manufacturing antimicrobial and cardiological drugs exemplifies their pharmaceutical significance (Nazarov et al., 2021).

Synthesis and Characterization for Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, structurally related to the compound in focus, demonstrate potential for exhibiting in vitro anti-inflammatory activity. The synthesis and characterization of these derivatives, along with their promising anti-inflammatory effects, underscore the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).

Central Nervous System (CNS) Acting Drugs

Compounds containing functional chemical groups like those in this compound may serve as precursors for the synthesis of novel CNS acting drugs. The presence of heteroatoms such as nitrogen and sulfur in these heterocycles makes them integral to the development of drugs that can influence various CNS disorders, offering a pathway for the creation of new therapeutic agents (Saganuwan, 2017).

Wirkmechanismus

Target of Action

Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been found to interact with various targets such as erk signaling pathway , ATF4 and NF-kB proteins , and RNA polymerase PA–PB1 subunit .

Mode of Action

Similar compounds have been found to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . They also show promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Similar compounds have been found to suppress the erk signaling pathway , inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

ethyl 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-3-16-7(15)5-4-11-8-12-9(17-2)13-14(8)6(5)10/h4H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULODKWZYHQFFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379241 |

Source

|

| Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90559-98-1 |

Source

|

| Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

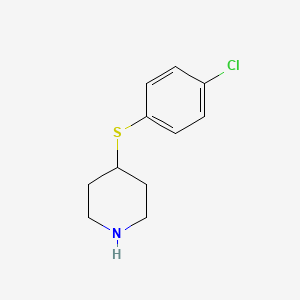

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

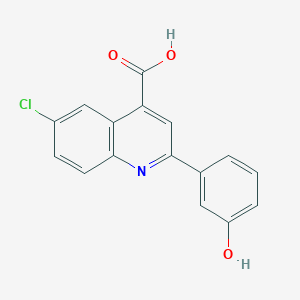

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

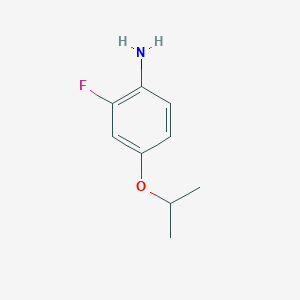

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)